molecular formula C20H23N5O4S B2868620 Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 872996-34-4

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Numéro de catalogue: B2868620
Numéro CAS: 872996-34-4
Poids moléculaire: 429.5
Clé InChI: OBYUDJWAZLKNJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural components include:

  • Triazolo-pyridazine system: A bicyclic aromatic scaffold combining triazole and pyridazine rings, which may enhance π-π stacking interactions in biological systems.
  • 4-Methoxybenzamidoethyl group: A substituted benzamide side chain that could modulate solubility and receptor binding.
  • Methyl butanoate ester: Likely impacts bioavailability and hydrolysis kinetics.

Propriétés

IUPAC Name

methyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-4-15(20(27)29-3)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)13-5-7-14(28-2)8-6-13/h5-10,15H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYUDJWAZLKNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is characterized by the following structural features:

  • Functional Groups : Contains a methoxy group, a benzamide moiety, and a triazole ring.
  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 334.39 g/mol

Anticancer Activity

Research has indicated that compounds with similar structural motifs to methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exhibit significant anticancer properties. A review of various studies highlights the following findings:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds derived from thiadiazole and triazole frameworks have shown promising results against several cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. For instance, certain derivatives exhibited IC₅₀ values as low as 4.27 µg/mL against SK-MEL-2 cells .
    • The compound's structural features are crucial for its cytotoxic activity; modifications in the substituents significantly impact potency.
  • Mechanisms of Action :
    • The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various pathways such as the inhibition of specific kinases involved in cancer cell signaling .
    • Studies suggest that the presence of the methoxy group enhances lipophilicity, thereby improving cellular uptake and bioavailability.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate:

  • Animal Models : Research utilizing animal models has demonstrated that compounds with similar structures can significantly reduce tumor growth in xenograft models.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while these compounds exhibit potent anticancer effects, they also require careful evaluation of side effects to establish a therapeutic index.

Data Table: Summary of Biological Activity

Activity TypeCell LineIC₅₀ Value (µg/mL)Reference
CytotoxicitySK-MEL-24.27
CytotoxicityA549Varies
AntiproliferativeHT29Varies
In Vivo Tumor Growth InhibitionXenograft ModelSignificant Reduction

Case Study 1: Anticancer Potential in Thiadiazole Derivatives

A study conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced the cytotoxicity profiles, emphasizing the importance of structural optimization in drug design.

Case Study 2: Mechanistic Insights from Triazole Compounds

Research by Chhajed et al. (2014) focused on triazole derivatives and their mechanisms of action against breast cancer cell lines. The study revealed that these compounds could induce apoptosis through mitochondrial pathways, providing insights into their potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural Analogs from the I-Series ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (Ethyl 4-substituted benzoates) share structural motifs with the target compound. Key comparisons include:

Compound Core Structure Substituents Functional Groups Hypothetical Activity
Target Compound Triazolo[4,3-b]pyridazine 4-Methoxybenzamidoethyl, methyl butanoate Thioether, ester, amide Potential kinase inhibition or antiviral
I-6230 Pyridazin-3-yl Phenethylamino, ethyl benzoate Ester, amine Anticancer (receptor tyrosine kinase)
I-6232 6-Methylpyridazin-3-yl Phenethylamino, ethyl benzoate Ester, amine, methyl Enhanced selectivity for kinase targets
I-6373 3-Methylisoxazol-5-yl Phenethylthio, ethyl benzoate Thioether, ester Improved metabolic stability

Key Observations :

  • Linkage Variations : The thioether group in the target compound and I-6373 could confer resistance to oxidative metabolism compared to amine or ether linkages (e.g., I-6473) .
  • Side Chain Modifications: The 4-methoxybenzamido group may improve solubility relative to unsubstituted phenethylamino groups in I-6230, while the methyl butanoate ester might slow hydrolysis versus ethyl benzoates .

Comparison with Benzooxazinone-Pyrimidine Hybrids ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share multi-heterocyclic architectures. Key differences include:

  • Bioactivity: Benzooxazinone-pyrimidine hybrids are often explored as antimicrobials, whereas triazolo-pyridazines (like the target compound) are more commonly associated with CNS or anticancer applications .
  • Synthetic Routes : Both classes utilize Cs₂CO₃-mediated coupling, but the target compound’s thioether formation may require additional steps (e.g., nucleophilic substitution) compared to amine or ether linkages .

Toxicity Considerations ()

While heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic, the target compound’s triazolo-pyridazine core lacks the imidazole ring critical for IQ’s mutagenicity. However, ester and amide groups warrant evaluation for hydrolysis-related toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.